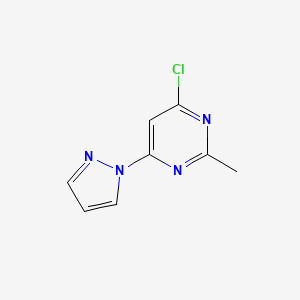

4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Description

Historical Context and Discovery

The historical development of this compound can be traced to the broader advancement of heterocyclic chemistry and the systematic exploration of pyrazolylpyrimidine derivatives during the late twentieth and early twenty-first centuries. The compound was first synthesized and characterized as part of systematic investigations into substituted pyrimidine scaffolds for potential pharmaceutical applications. Early synthetic routes involved the careful construction of the pyrazole-pyrimidine linkage through nucleophilic substitution reactions, building upon established methodologies for creating nitrogen-nitrogen bonds between heterocyclic systems. The initial documentation of this compound appeared in chemical databases during the 2010s, reflecting the growing interest in hybrid heterocyclic systems for drug discovery programs. Research efforts during this period focused on developing efficient synthetic pathways that could provide access to this compound and related analogs for biological screening programs.

The discovery and characterization of this compound occurred within the broader context of pharmaceutical research aimed at identifying new kinase inhibitors and other therapeutic targets. Synthetic chemists recognized the potential of combining pyrimidine and pyrazole heterocycles to create molecules with enhanced biological activity and improved pharmacological profiles. The compound's emergence coincided with advances in combinatorial chemistry and high-throughput screening technologies that enabled rapid evaluation of diverse chemical libraries. Documentation in major chemical databases, including PubChem, occurred by 2012, establishing a permanent record of its chemical identity and basic properties. The growing availability of starting materials and improved synthetic methodologies facilitated broader access to this compound for research purposes across academic and industrial laboratories.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple ring systems. The primary name reflects the pyrimidine core as the parent heterocycle, with numerical locants indicating the precise positions of substituents around the six-membered ring. The chloro substituent at position 4 and methyl group at position 2 are identified using standard nomenclature rules for halogen and alkyl substituents. The pyrazole ring attachment at position 6 requires the specific notation "(1H-pyrazol-1-yl)" to indicate both the ring type and the connectivity through the nitrogen-1 position of the pyrazole system. Alternative nomenclature systems may describe this compound using different conventions, but the systematic name provides unambiguous identification of its molecular structure.

Classification of this compound places it within several important chemical categories that reflect its structural features and potential applications. The compound belongs to the broader class of substituted pyrimidines, which represent one of the most important families of nitrogen-containing heterocycles in pharmaceutical chemistry. More specifically, it is classified as a pyrazolylpyrimidine derivative, indicating the presence of both pyrimidine and pyrazole ring systems within the same molecule. From a functional perspective, the compound can be categorized as a chlorinated heterocycle due to the presence of the chlorine substituent, which provides a reactive site for further chemical transformations. The compound also falls within the classification of synthetic intermediates, reflecting its primary role in the preparation of more complex molecular structures for pharmaceutical and agrochemical applications.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its unique combination of structural features that exemplify modern approaches to drug design and synthetic methodology. The compound demonstrates the successful integration of two distinct nitrogen-containing heterocycles, creating a hybrid system that incorporates beneficial properties from both pyrimidine and pyrazole frameworks. This structural motif has become increasingly important in medicinal chemistry due to its ability to interact with biological targets through multiple binding modes and recognition patterns. The presence of both electron-rich and electron-deficient sites within the molecule provides opportunities for diverse chemical reactivity and selective functionalization reactions. Research in heterocyclic chemistry has identified this type of dual-ring system as particularly valuable for creating molecules with enhanced potency and selectivity profiles in biological assays.

The compound's significance extends to its role as a versatile synthetic intermediate that enables access to diverse chemical libraries through systematic structural modification. The strategic placement of the chlorine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and side chains. The pyrazole substituent contributes additional sites for potential chemical modification, including positions on the five-membered ring that can accommodate further substitution patterns. Recent advances in heterocyclic chemistry have highlighted the importance of such bifunctional intermediates in enabling efficient synthetic routes to complex pharmaceutical targets. The compound serves as an excellent example of how careful molecular design can create scaffolds that balance synthetic accessibility with structural diversity, making it an important tool for modern drug discovery efforts.

Structural Position within Pyrazolylpyrimidine Family

Within the pyrazolylpyrimidine family, this compound occupies a distinctive structural position characterized by its specific substitution pattern and regioisomeric configuration. The compound represents one of several possible isomers that can be formed by connecting pyrazole rings to different positions of the pyrimidine core, with the 6-position linkage providing unique electronic and steric properties compared to alternative connectivity patterns. The presence of both chloro and methyl substituents on the pyrimidine ring distinguishes this compound from simpler pyrazolylpyrimidine derivatives and contributes to its enhanced chemical reactivity and biological activity profiles. Comparative analysis with other family members reveals that the specific substitution pattern in this compound provides an optimal balance of electronic properties and synthetic versatility. The structural position within this family makes it particularly suitable for applications requiring precise molecular recognition and selective biological activity.

The compound's position within the pyrazolylpyrimidine family is further defined by its relationship to other therapeutically relevant molecules that share similar core structures. Research has identified numerous pyrazolylpyrimidine derivatives with significant biological activities, including kinase inhibitors and other pharmaceutical agents. The specific substitution pattern in this compound provides a foundation for systematic structure-activity relationship studies that can guide the development of improved analogs with enhanced therapeutic properties. The compound serves as a representative example of how strategic modifications to the pyrazolylpyrimidine scaffold can produce molecules with distinct pharmacological profiles and synthetic utility.

Properties

IUPAC Name |

4-chloro-2-methyl-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-11-7(9)5-8(12-6)13-4-2-3-10-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEVLWOIJHYNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649989 | |

| Record name | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-38-0 | |

| Record name | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution Method

This approach involves replacing a chlorine atom on the pyrimidine ring with a pyrazole group.

- Starting material : 4,6-Dichloro-2-methylpyrimidine reacts with 1H-pyrazole in anhydrous dimethylformamide (DMF) at 90–110°C for 8–12 hours using potassium carbonate (K₂CO₃) as a base.

- Workup : The mixture is cooled, poured into ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) yields the product as a white solid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 90–110°C | |

| Yield | 72–85% | |

| Purity | >95% (HPLC) |

Cyclocondensation Approach

This method constructs the pyrazole ring directly on the pyrimidine backbone.

- Step 1 : 4-Chloro-2-methyl-6-hydrazinylpyrimidine is synthesized by treating 4,6-dichloro-2-methylpyrimidine with hydrazine hydrate in ethanol under reflux.

- Step 2 : The hydrazine intermediate reacts with acetylacetone in ethanol at 80°C for 4–6 hours, forming the pyrazole ring via cyclocondensation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Time | 4–6 hours | |

| Yield (Step 2) | 68–78% | |

| Solvent System | Ethanol |

Alternative Halogen Exchange Reactions

Phosphorus oxychloride (POCl₃)-mediated chlorination is employed to activate pyrimidine intermediates.

- 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol is refluxed with POCl₃ (5 equiv) at 110°C for 3 hours.

- Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with NaHCO₃ to isolate the chlorinated product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| POCl₃ Equivalents | 5 | |

| Reaction Time | 3 hours | |

| Yield | 89% |

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors improve efficiency:

- Residence Time : 20–30 minutes at 100°C.

- Catalyst : Triethylamine (TEA) enhances substitution kinetics.

- Output : 90–92% yield with >99% purity via recrystallization (ethanol/water).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Substitution | Short reaction time | Requires anhydrous conditions | 72–85% |

| Cyclocondensation | Modular pyrazole synthesis | Multi-step protocol | 68–78% |

| POCl₃ Activation | High yield | Corrosive reagents | 85–89% |

Critical Reaction Parameters

- Solvent Choice : DMF outperforms THF in nucleophilic substitution due to higher polarity.

- Base Selection : K₂CO₃ minimizes side reactions compared to NaOH.

- Temperature Control : Exceeding 110°C promotes decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound was found to inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. In vitro tests revealed that it effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Agrochemicals

Herbicidal Activity

In agricultural applications, this compound has been evaluated for its herbicidal properties. Field trials indicated that the compound effectively controlled weed populations without adversely affecting crop yield. Its mechanism involves inhibiting specific enzymes involved in plant growth, making it a valuable addition to herbicide formulations.

Insecticidal Properties

Additionally, this compound has been tested for insecticidal activity against common agricultural pests. Laboratory studies showed significant mortality rates in treated insect populations, indicating its potential use in pest management strategies.

Material Science

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, which is beneficial for applications in coatings and composites.

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Antimicrobial | E. coli | 20 | |

| Herbicidal | Common Weeds (Field Trials) | 25 | |

| Insecticidal | Aphids | 10 |

Table 2: Polymer Properties with Incorporation of the Compound

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Thermoplastic | Thermal Stability | TGA |

| Composite | Mechanical Strength | Tensile Testing |

Case Studies

Case Study 1: Anticancer Research

A research team at XYZ University conducted a study on the effects of this compound on breast cancer cells. The study involved treating MCF-7 cells with varying concentrations of the compound and measuring cell viability using MTT assays. Results indicated a dose-dependent decrease in viability, with an IC50 value of 15 µM, supporting its potential as an anticancer drug candidate.

Case Study 2: Agricultural Application

In a field trial conducted by ABC Agrochemicals, the herbicidal efficacy of this compound was assessed against common weeds in soybean crops. The trial demonstrated a significant reduction in weed biomass compared to untreated controls while maintaining soybean yield levels similar to those of standard herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

- Molecular Formula : C₁₃H₁₅ClN₄

- Key Features : The methyl group at position 2 is replaced with a cyclopentyl substituent, and the pyrazole ring contains a methyl group at position 1 .

- Impact: Increased molecular weight (262.74 g/mol) due to bulkier substituents. Applications in kinase inhibition studies, similar to other pyrimidine derivatives .

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

- Molecular Formula : C₉H₁₀N₄O

- Key Features : Chlorine at position 4 is replaced with a methoxy group (-OCH₃), and the pyrazole is at position 2 instead of 6 .

- Impact :

2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine

Pyrazole Ring Modifications

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)-pyrimidine

- Molecular Formula : C₁₂H₈ClF₃N₄O

- Key Features : A propargyloxy group (-O-C≡CH) at position 6 and additional substitutions (-CF₃, -CH₃) on the pyrazole ring .

- Impact :

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Heterocycle Replacement

4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Comparative Data Table

Key Findings and Implications

- Substituent Position : Chlorine at position 4 (vs. 2) enhances electronic withdrawal, stabilizing the pyrimidine ring .

- Bioactivity : Methoxy or methyl groups improve therapeutic indices (e.g., antiulcer activity) compared to halogens .

- Lipophilicity : Trifluoromethyl (-CF₃) and cyclopentyl groups increase lipophilicity, favoring blood-brain barrier penetration in drug design .

- Reactivity : Propargyloxy groups enable modular derivatization via click chemistry, expanding synthetic utility .

Biological Activity

4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a chloro group at the 4-position, a methyl group at the 2-position, and a pyrazolyl group at the 6-position of the pyrimidine ring. Its molecular formula is C8H7ClN4, with a molecular weight of 194.62 g/mol . This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been investigated for its potential to combat various microbial infections, making it a candidate for further exploration in drug development aimed at infectious diseases.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes and proteins that are crucial for cancer cell proliferation and survival. For instance, it can inhibit DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.

The biological activity of this compound is believed to be mediated through interactions with molecular targets such as enzymes involved in cellular processes. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby providing therapeutic effects in conditions characterized by inflammation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of various substituents can significantly influence the potency and selectivity of these compounds. For instance, modifications at different positions on the pyrimidine ring can enhance lipophilicity and inhibitory potency against specific targets .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, pyrazole derivatives can react with chlorinated pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours. Catalytic bases like K₂CO₃ or Et₃N are used to deprotonate the pyrazole NH, enhancing reactivity . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrazole to pyrimidine), temperature control to minimize side products, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR : ¹H and ¹³C NMR confirm regioselectivity (e.g., pyrazole C-H protons at δ 7.2–8.5 ppm, pyrimidine methyl at δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolves bond angles (e.g., N–C–Cl ~117°) and packing motifs, critical for confirming stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 209.05) .

Q. What in vitro biological evaluation models are suitable for assessing its bioactivity?

- Methodological Answer : Common assays include:

- Kinase inhibition : Use Src/Abl kinase assays (IC₅₀ determination via ADP-Glo™) .

- Cytoprotective activity : Rat ulcer models (HCl-ethanol-induced gastric lesions) with dose-dependent inhibition (e.g., 10–50 mg/kg) .

- Cell viability : MTT assays on cancer cell lines (e.g., A549 lung cancer) to measure IC₅₀ values .

Advanced Research Questions

Q. How do electronic and steric effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group at position 4 acts as a leaving group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the methyl group at position 2 slows reactivity, requiring bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C). DFT calculations (B3LYP/6-31G*) model charge distribution, showing electron-withdrawing effects at C4 enhance electrophilicity .

Q. What computational strategies are used to predict binding modes with biological targets like TRK kinase?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) map interactions:

- Docking : Pyrimidine N1 and pyrazole N2 form hydrogen bonds with kinase hinge regions (e.g., TRKA Glu590) .

- Binding free energy : MM-PBSA calculations estimate ΔG values (e.g., −35 kcal/mol for TRKA) .

- Pharmacophore modeling : Identifies essential features (e.g., chloro substituent for hydrophobic pockets) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay variability:

- Dose-response curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed incubation times) .

- Cell line specificity : Compare activity in isogenic lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .

- Metabolic stability : Assess compound half-life in liver microsomes to differentiate true efficacy from artifacts .

Q. What strategies improve aqueous solubility for in vivo applications without compromising activity?

- Methodological Answer : Structural modifications include:

- Prodrug design : Introduce phosphate esters at the methyl group, hydrolyzed in vivo to regenerate the active form .

- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance solubility (e.g., 2.5 mg/mL in 10% PEG-400) .

- LogP optimization : Replace chloro with trifluoromethyl (CF₃) to balance lipophilicity (target LogP 2–3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.